![molecular formula C7H18ClNO3 B14463411 2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]ethanol, also known as triethanolamine, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the continuous reaction of ethylene oxide with ammonia in the presence of a catalyst. The reaction is conducted in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor, surfactant, and emulsifier.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the preparation of pharmaceutical formulations and as a pH adjuster in topical medications.
Industry: Applied in the production of cosmetics, detergents, and cement additives.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets and pathways. It acts as a pH adjuster and buffering agent, helping to maintain the desired pH in various formulations. Its structure prevents incorporation into cell membranes, reducing potential toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Monoethanolamine: A simpler analog with one hydroxyl group.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but with different properties.
Triethanolamine: The compound , with three hydroxyl groups.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, which provide it with distinct chemical and physical properties. This makes it particularly useful as a buffering agent and pH adjuster in various applications .
Propiedades
Fórmula molecular |
C7H18ClNO3 |
|---|---|
Peso molecular |
199.67 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;chloromethane |
InChI |
InChI=1S/C6H15NO3.CH3Cl/c8-4-1-7(2-5-9)3-6-10;1-2/h8-10H,1-6H2;1H3 |
Clave InChI |
YRLJAXJJVVMNQB-UHFFFAOYSA-N |
SMILES canónico |
CCl.C(CO)N(CCO)CCO |
Números CAS relacionados |
68938-70-5 68609-18-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



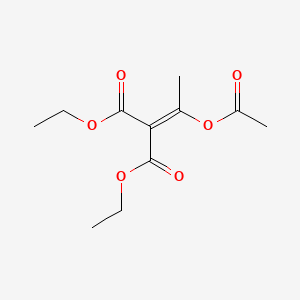
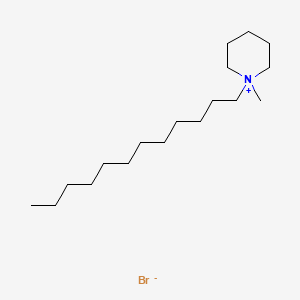
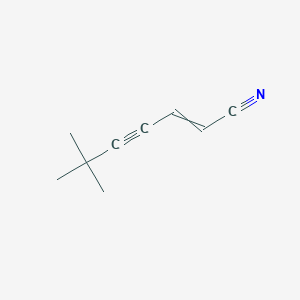
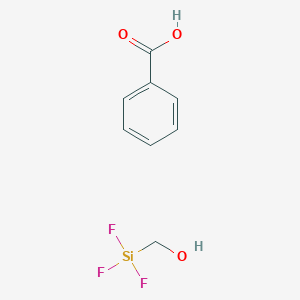
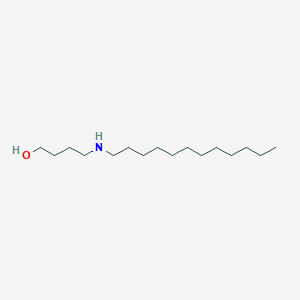
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

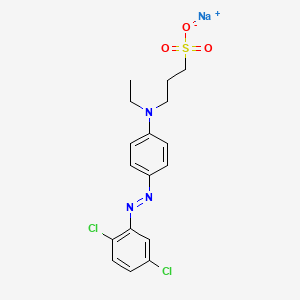
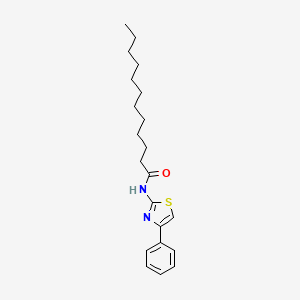

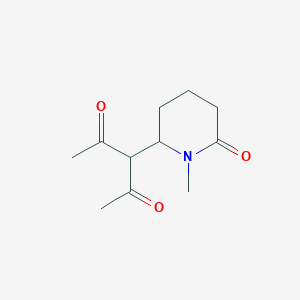
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
